molecular formula C16H14Cl2N2OS B5087841 N-[(3,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide CAS No. 6415-95-8

N-[(3,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide

Cat. No.: B5087841
CAS No.: 6415-95-8
M. Wt: 353.3 g/mol
InChI Key: PTWIBHZGYDQUMV-UHFFFAOYSA-N
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Description

N-[(3,4-Dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide is a benzamide derivative featuring a carbamothioyl (-NHCOS-) group attached to a 3,4-dichlorophenyl ring and a 3,4-dimethylbenzamide moiety. Its structural complexity arises from the combination of halogenated aromatic rings, methyl substituents, and the thiourea-like carbamothioyl group.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2OS/c1-9-3-4-11(7-10(9)2)15(21)20-16(22)19-12-5-6-13(17)14(18)8-12/h3-8H,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWIBHZGYDQUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367689
Record name STK025297
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6415-95-8
Record name STK025297
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide typically involves the reaction of 3,4-dichloroaniline with 3,4-dimethylbenzoyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: 3,4-Dichlorophenyl vs. 2,3-Dichlorophenyl Derivatives

The positional isomer N-(2,3-dichlorophenyl)-3,4-dimethylbenzamide (CAS 333348-03-1) differs only in the chlorine substitution pattern on the phenyl ring. This minor structural variation can significantly alter electronic properties, solubility, and bioactivity. For instance, 3,4-dichlorophenyl groups are common in herbicides (e.g., propanil) due to enhanced electron-withdrawing effects, which may improve binding to biological targets compared to 2,3-substituted analogs .

Functional Group Variations: Carbamothioyl vs. Urea/Propanamide

  • Carbamothioyl (-NHCOS-) vs. Urea (-NHCONH-): Metabolites of linuron, such as N-(3,4-dichlorophenyl)urea, lack the sulfur atom in the functional group.
  • Carbamothioyl vs. Propanamide (-NHCOCH2CH3) :
    Propanil, a herbicide, features a propanamide group. The carbamothioyl group’s sulfur atom could enable stronger hydrogen bonding or metal coordination, altering mode of action .

Heterocyclic vs. Benzamide Backbones

Compounds like N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine hydrochloride () incorporate indazole and quinoline heterocycles. These structures exhibit diverse bioactivities (e.g., kinase inhibition) but require more complex synthesis (yields: 27–84%) compared to benzamide derivatives. The target compound’s benzamide backbone may offer simpler synthetic routes and improved stability .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Functional Group Key Substituents Reported Use/Yield Evidence ID
N-[(3,4-DCP)carbamothioyl]-3,4-dimethylbenzamide C₁₆H₁₃Cl₂N₂OS Carbamothioyl 3,4-Dichlorophenyl, 3,4-Dimethyl Hypothesized agrochemical [4, 6, 9]
N-(2,3-DCP)-3,4-dimethylbenzamide C₁₅H₁₃Cl₂NO Benzamide 2,3-Dichlorophenyl, 3,4-Dimethyl Positional isomer (reference) [9]
Propanil C₉H₉Cl₂NO Propanamide 3,4-Dichlorophenyl Herbicide [6]
Linuron metabolite (N-(3,4-DCP)urea) C₇H₆Cl₂N₂O Urea 3,4-Dichlorophenyl Pesticide metabolite [4]
N-[3-(3,4-DCP)-1H-indazol-5-yl]quinolin-4-amine C₂₂H₁₅Cl₂N₅ Quinoline-indazole hybrid 3,4-Dichlorophenyl Pharmacological research (38% yield) [2]

Abbreviations: DCP = Dichlorophenyl.

Biological Activity

N-[(3,4-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C16H14Cl2N2OS
  • Molecular Weight : 353.26 g/mol
  • CAS Number : 6384-63-0

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. It is believed to act as an inhibitor of certain enzymes involved in cellular processes, particularly those related to cancer cell proliferation and survival.

Anticancer Properties

Several studies have investigated the anticancer potential of benzamide derivatives, including this compound. These compounds have shown promise as inhibitors of various kinases and enzymes critical for tumor growth.

  • Kinase Inhibition : Research indicates that similar benzamide derivatives can inhibit RET kinase activity, which is involved in several cancers. For instance, compounds with structural similarities have demonstrated moderate to high potency against RET kinase in ELISA-based assays .
  • Cell Proliferation Inhibition : Compounds like this compound may inhibit cell proliferation driven by oncogenic mutations. This effect is crucial for developing targeted cancer therapies .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results typically indicate a dose-dependent response where higher concentrations lead to increased cytotoxic effects.

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)15.5
MCF-7 (Breast Cancer)12.0
HeLa (Cervical Cancer)18.0

Case Studies

A notable case study involved the synthesis and evaluation of various benzamide derivatives for their anticancer activity. The study highlighted that modifications in the chemical structure significantly influenced the biological activity and selectivity towards cancer cells .

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